Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-difluorophenyl)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a difluorophenyl group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-difluorophenyl)pentanoic acid typically involves multiple steps:
Fmoc Protection:
Formation of the Pentanoic Acid Backbone: This can be achieved through various organic synthesis techniques, such as the use of Grignard reagents or aldol condensation.
Introduction of the Difluorophenyl Group: This step often involves electrophilic aromatic substitution or other suitable methods to introduce the difluorophenyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pentanoic acid moieties.
Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.
Substitution: Substitution reactions, especially nucleophilic aromatic substitution, can occur at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of peptides and other biologically active compounds.
Biology
In biological research, it may serve as a probe or a ligand in studies involving protein interactions or enzyme activity.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry
In the industrial sector, this compound could be used in the production of advanced materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid: Similar structure but lacks the difluorophenyl group.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-fluorophenyl)pentanoic acid: Contains a single fluorine atom on the phenyl ring.
Uniqueness
The presence of the difluorophenyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-difluorophenyl)pentanoic acid may confer unique properties such as increased lipophilicity, altered electronic characteristics, and potentially enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C26H23F2NO4 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-5-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H23F2NO4/c27-22-13-5-7-16(24(22)28)8-6-14-23(25(30)31)29-26(32)33-15-21-19-11-3-1-9-17(19)18-10-2-4-12-20(18)21/h1-5,7,9-13,21,23H,6,8,14-15H2,(H,29,32)(H,30,31)/t23-/m0/s1 |
InChI Key |
SBSAOFJXSQAYOG-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=C(C(=CC=C4)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=C(C(=CC=C4)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.